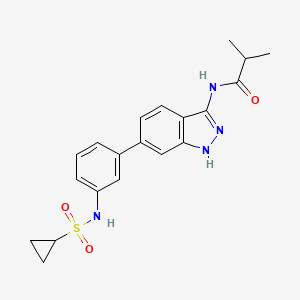![molecular formula C25H49NO2S B1193656 N-[(E,2R)-1-hydroxy-4-tridecylsulfanylbut-3-en-2-yl]octanamide](/img/structure/B1193656.png)
N-[(E,2R)-1-hydroxy-4-tridecylsulfanylbut-3-en-2-yl]octanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
RBM2-1B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s inhibitory activity.
Substitution: Substitution reactions involving common reagents can introduce different functional groups, leading to the formation of various analogs.
Scientific Research Applications
RBM2-1B has several scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of dihydroceramide desaturase 1 and its effects on sphingolipid metabolism.
Biology: Employed in cellular studies to understand the role of sphingolipids in cell signaling and apoptosis.
Medicine: Investigated for its potential therapeutic applications in diseases related to sphingolipid metabolism, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new pharmaceuticals targeting sphingolipid metabolic pathways.
Mechanism of Action
RBM2-1B exerts its effects by inhibiting dihydroceramide desaturase 1, an enzyme that catalyzes the desaturation of dihydroceramide to ceramide. This inhibition disrupts the sphingolipid metabolism pathway, leading to alterations in cell signaling and apoptosis. The molecular targets and pathways involved include the sphingolipid metabolic pathway and associated signaling cascades .
Comparison with Similar Compounds
RBM2-1B is unique in its potent inhibitory activity against dihydroceramide desaturase 1. Similar compounds include:
RBM2-1D: Another inhibitor of dihydroceramide desaturase 1 with slightly different functional groups.
RBM2-1E: Similar to RBM2-1B but with modifications that affect its inhibitory potency.
RBM1-12: Inhibits acid ceramidase, another enzyme in the sphingolipid metabolism pathway.
RBM1-13: Similar to RBM1-12 with slight structural differences.
RBM2-1B stands out due to its high potency and specificity for dihydroceramide desaturase 1, making it a valuable tool in sphingolipid research and potential therapeutic applications .
Properties
Molecular Formula |
C25H49NO2S |
|---|---|
Molecular Weight |
427.7 g/mol |
IUPAC Name |
N-[(E,2R)-1-hydroxy-4-tridecylsulfanylbut-3-en-2-yl]octanamide |
InChI |
InChI=1S/C25H49NO2S/c1-3-5-7-9-10-11-12-13-14-16-18-21-29-22-20-24(23-27)26-25(28)19-17-15-8-6-4-2/h20,22,24,27H,3-19,21,23H2,1-2H3,(H,26,28)/b22-20+/t24-/m1/s1 |
InChI Key |
NYZFADNSXWSJDZ-PPEFQKSUSA-N |
SMILES |
CCCCCCCC(N[C@H](/C=C/SCCCCCCCCCCCCC)CO)=O |
Isomeric SMILES |
CCCCCCCCCCCCCS/C=C/[C@H](CO)NC(=O)CCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCSC=CC(CO)NC(=O)CCCCCCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RBM21B; RBM2 1B; RBM2-1B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide](/img/structure/B1193585.png)

![2-methoxy-5-[(5,6,7-trimethoxy-4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]phenyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate](/img/structure/B1193597.png)
![(1S,5R)-1-(2-chloro-4-fluorophenyl)-3-[5-(methoxymethyl)-4-(6-methoxypyridin-3-yl)-1,2,4-triazol-3-yl]-3-azabicyclo[3.1.0]hexane](/img/structure/B1193598.png)
